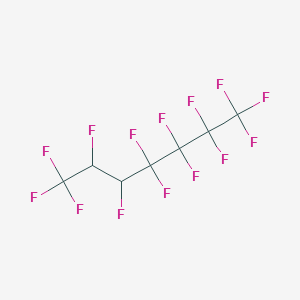
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is a perfluorinated compound characterized by the presence of fourteen fluorine atoms attached to a heptane backbone. This compound is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:
- Pre-treatment of heptane to remove impurities.
- Controlled fluorination in a reactor with a catalyst.
- Purification of the product through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include the use of solvents like dimethyl sulfoxide or acetonitrile and elevated temperatures to facilitate the substitution process.
Major Products: The major products of substitution reactions include partially fluorinated heptanes or heptane derivatives with functional groups introduced at specific positions.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its inertness and ability to dissolve a wide range of substances.
Biology: Employed in studies involving fluorinated compounds to understand their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface tension and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and resistance to chemical reactions. It can interact with other molecules through van der Waals forces and dipole-dipole interactions, influencing the behavior of the systems it is part of.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal and chemical stability, making it more suitable for applications requiring extreme conditions. Its specific structure also allows for unique interactions with other molecules, providing distinct advantages in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
142347-10-2 |
|---|---|
Molekularformel |
C4F9(CFH)2CF3 C7H2F14 |
Molekulargewicht |
352.07 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,6,7,7,7-tetradecafluoroheptane |
InChI |
InChI=1S/C7H2F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/h1-2H |
InChI-Schlüssel |
KREMWAXNKLXVED-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


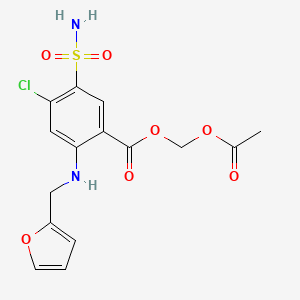
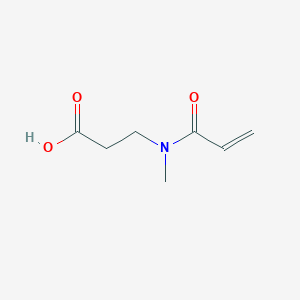
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)

![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
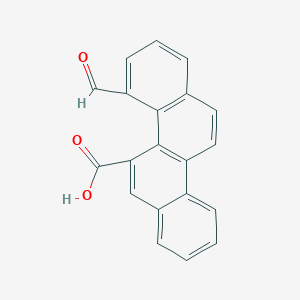
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)


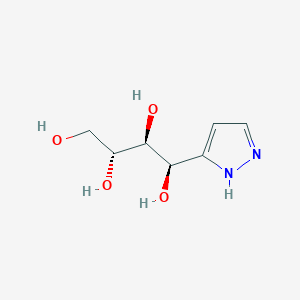
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)

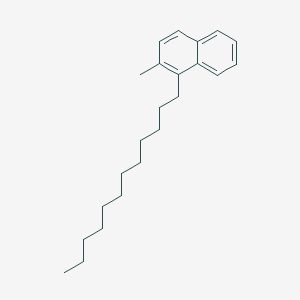
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
